REACTION_SMILES
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[CH3:20][O:21][c:22]1[cH:23][cH:24][c:25]([CH2:26][Cl:27])[cH:28][cH:29]1.[CH:1]1([P:2]([CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)[CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[Cl:30][SiH:31]([Cl:32])[Cl:33]>>[CH3:20][O:21][c:22]1[cH:23][cH:24][c:25]([CH2:26][Si:31]([Cl:30])([Cl:32])[Cl:33])[cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC(P(C2CCCCC2)C2CCCCC2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[SiH](Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C[Si](Cl)(Cl)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |